molecular formula C16H14Br2N2O2S B13598556 4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline

4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline

Cat. No.: B13598556
M. Wt: 458.2 g/mol
InChI Key: HDBQUZZICAFUBS-GGIXLDDUSA-N
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Description

4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline is a complex organic compound characterized by the presence of bromine atoms, aniline, and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of 4-bromoaniline: This can be achieved by bromination of aniline using bromine in the presence of a suitable solvent.

    Condensation Reaction: The 4-bromoaniline is then subjected to a condensation reaction with 4-bromobenzaldehyde to form the imine intermediate.

    Methanesulfonylation: The imine intermediate is further reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and methanesulfonyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-bromoaniline: A simpler compound with a single bromine atom and aniline group.

    4-bromo-N-(4-methoxybenzyl)aniline: Contains a methoxybenzyl group instead of the methanesulfonyl group.

    4-bromophenyl imine: Lacks the methanesulfonyl group and has a simpler structure.

Uniqueness

4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline is unique due to the combination of bromine atoms, imine, and methanesulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14Br2N2O2S

Molecular Weight

458.2 g/mol

IUPAC Name

4-bromo-N-[(Z)-3-(4-bromophenyl)imino-2-methylsulfonylprop-1-enyl]aniline

InChI

InChI=1S/C16H14Br2N2O2S/c1-23(21,22)16(10-19-14-6-2-12(17)3-7-14)11-20-15-8-4-13(18)5-9-15/h2-11,19H,1H3/b16-10-,20-11?

InChI Key

HDBQUZZICAFUBS-GGIXLDDUSA-N

Isomeric SMILES

CS(=O)(=O)/C(=C\NC1=CC=C(C=C1)Br)/C=NC2=CC=C(C=C2)Br

Canonical SMILES

CS(=O)(=O)C(=CNC1=CC=C(C=C1)Br)C=NC2=CC=C(C=C2)Br

Origin of Product

United States

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